molecular formula C13H9N3O3 B1421390 3-oxo-6-phenyl-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1221724-64-6

3-oxo-6-phenyl-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No. B1421390
M. Wt: 255.23 g/mol
InChI Key: ZJVOHYGGXLWORY-UHFFFAOYSA-N
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Description

“3-oxo-6-phenyl-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a chemical compound that belongs to the class of pyrazolopyridines . Pyrazolopyridines are bicyclic heterocyclic compounds that are members of the family of pyrazolopyridines formed by five congeners, which are the possible fusions of a pyrazole and a pyridine ring .


Synthesis Analysis

The synthesis of substituted pyrazolo[3,4-b]pyridines has been reported under microwave-assisted regioselective reaction to 5-aminopyrazoles with 3-(3-oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dione . The reaction was based on a domino aza-Michael-cyclization-dehydration sequence .


Molecular Structure Analysis

The molecular structure of “3-oxo-6-phenyl-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . It can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .


Chemical Reactions Analysis

The chemical reactions of “3-oxo-6-phenyl-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” involve a series of steps including the opening of the pyrazolone ring and cyclization to form pyrazoloquinoline .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-oxo-6-phenyl-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” include its molecular structure, which consists of a five-membered aromatic ring structure with two nitrogen atoms and three carbon atoms . More specific properties such as melting point, IR spectrum, NMR data, and mass spectrometry data are not available in the retrieved sources.

Scientific Research Applications

Structural and Vibrational Analysis

  • Theoretical and Experimental Investigations : The study by Bahgat, Jasem, and El‐Emary (2009) focused on the structure and vibrational spectra of related pyrazolopyridine derivatives. This research provides insights into the molecular characteristics and vibrational behavior of these compounds, which is crucial for understanding their potential applications in scientific research (Bahgat, Jasem, & El‐Emary, 2009).

Synthesis and Antibacterial Screening

  • Antibacterial Properties : Maqbool et al. (2014) synthesized various 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, evaluating their antibacterial activities. Some compounds demonstrated significant antibacterial effects, indicating potential for medical and pharmaceutical applications (Maqbool et al., 2014).

Antiviral Activity

  • Synthesis and Antiviral Activity : Bernardino et al. (2007) explored the synthesis of new derivatives of pyrazolopyridine carboxylic acids, focusing on their inhibitory effects on various viruses like Herpes simplex and Mayaro virus. This study highlights the potential use of these compounds in developing antiviral drugs (Bernardino et al., 2007).

Materials Science Applications

  • X-ray Powder Diffraction Data : Wang et al. (2017) provided X-ray powder diffraction data for a similar compound, an important intermediate in the synthesis of anticoagulant drugs. This research aids in understanding the crystalline structure of these compounds, which is vital for material science applications (Wang et al., 2017).

Safety And Hazards

The safety and hazards associated with “3-oxo-6-phenyl-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” are not explicitly mentioned in the available literature .

properties

IUPAC Name

3-oxo-6-phenyl-1,2-dihydropyrazolo[3,4-b]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3/c17-12-10-8(13(18)19)6-9(14-11(10)15-16-12)7-4-2-1-3-5-7/h1-6H,(H,18,19)(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVOHYGGXLWORY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(=O)O)C(=O)NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-oxo-6-phenyl-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

CAS RN

1221724-64-6
Record name 3-oxo-6-phenyl-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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